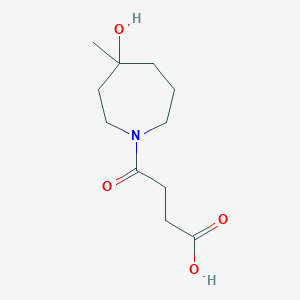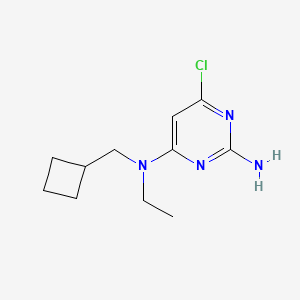
Methyl 4-(3-methoxy-3-methylpiperidin-1-yl)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(3-methoxy-3-methylpiperidin-1-yl)butanoate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of piperidine, which is a cyclic organic compound commonly used in the synthesis of various drugs. Methyl 4-(3-methoxy-3-methylpiperidin-1-yl)butanoate is synthesized using a specific method and has been found to exhibit certain biochemical and physiological effects.
作用機序
The mechanism of action of Methyl 4-(3-methoxy-3-methylpiperidin-1-yl)butanoate is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters such as dopamine, serotonin, and gamma-aminobutyric acid (GABA). This modulation results in the desired therapeutic effects of the compound.
Biochemical and Physiological Effects:
Methyl 4-(3-methoxy-3-methylpiperidin-1-yl)butanoate has been found to exhibit certain biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models. Additionally, it has been found to have anti-convulsant effects and may be useful in the treatment of epilepsy. The compound has also been studied for its potential neuroprotective effects in various neurological disorders.
実験室実験の利点と制限
Methyl 4-(3-methoxy-3-methylpiperidin-1-yl)butanoate has certain advantages and limitations for lab experiments. One advantage is its potential therapeutic applications, which make it an attractive compound for further study. Additionally, the compound is relatively stable and easy to synthesize. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic effects. Additionally, the compound has not been extensively studied in humans, which limits its potential clinical applications.
将来の方向性
There are several future directions for the study of Methyl 4-(3-methoxy-3-methylpiperidin-1-yl)butanoate. One direction is to further investigate the mechanism of action of the compound to optimize its therapeutic effects. Additionally, the compound could be studied in more complex animal models to better understand its potential clinical applications. Another future direction is to explore the use of the compound in combination with other drugs to enhance its therapeutic effects. Finally, further research could focus on the development of new derivatives of Methyl 4-(3-methoxy-3-methylpiperidin-1-yl)butanoate with improved pharmacological properties.
合成法
Methyl 4-(3-methoxy-3-methylpiperidin-1-yl)butanoate is synthesized using a specific method that involves the reaction of 3-methoxy-3-methylpiperidine with butyric anhydride in the presence of a base catalyst. The reaction results in the formation of the desired compound, which is then purified using various techniques such as column chromatography or recrystallization.
科学的研究の応用
Methyl 4-(3-methoxy-3-methylpiperidin-1-yl)butanoate has been found to exhibit certain therapeutic applications in scientific research. This compound has been studied for its potential use as an analgesic, anti-inflammatory, and anti-convulsant agent. Additionally, it has been explored for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurological disorders.
特性
IUPAC Name |
methyl 4-(3-methoxy-3-methylpiperidin-1-yl)butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-12(16-3)7-5-9-13(10-12)8-4-6-11(14)15-2/h4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NILSVCQPCRAESR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)CCCC(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(3-methoxy-3-methylpiperidin-1-yl)butanoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-[1-(4-methoxy-phenyl)-1H-tetrazol-5-ylsulfanyl]-ethanone](/img/structure/B6634978.png)
![2-[(4-Fluoro-2,6-dimethylphenyl)sulfonylamino]acetic acid](/img/structure/B6634983.png)
![3-[Cyclopropyl-(4-fluoro-2,6-dimethylphenyl)sulfonylamino]propanoic acid](/img/structure/B6634990.png)

![4-[(2-Bromophenyl)methyl]-1lambda6,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B6635009.png)

![3-[(5-Chloropyrazine-2-carbonyl)amino]-2-methylbutanoic acid](/img/structure/B6635028.png)






![1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclobutane-1-carboxylic acid](/img/structure/B6635071.png)